![molecular formula C11H12ClNO2S2 B1441483 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride CAS No. 91170-94-4](/img/structure/B1441483.png)
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Overview
Description
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO2S2 and a molecular weight of 289.80 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride is 1S/C11H12ClNO2S2/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride include a molecular weight of 289.80 . The boiling point and storage conditions are not specified .Scientific Research Applications
Pharmaceutical Applications
Antibacterial Agents: This compound has been proposed for use in drug development targeting bacterial infections . Its derivatives show promise due to their potential antibacterial properties.
Antitubercular Compounds: Recent studies have synthesized benzothiazole derivatives, which include 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride, as potential anti-tubercular agents .
Agricultural Applications
Pesticide Synthesis: It serves as an intermediate in the synthesis of various pesticides, including microbicides, insecticides, and herbicides .
Antifeedant and Acaricidal Activities: The compound’s derivatives are being considered for future use as antifeedants and acaricides, which can protect crops from pests .
Material Science
Organic Synthesis Intermediates: This chemical is used as an intermediate in the synthesis of heterocyclic and aromatic compounds, which are crucial in material science for creating new materials .
Chemical Synthesis
Sulfonyl Chloride Reagent: It is utilized as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds which are valuable in various chemical reactions .
Biochemistry
Biochemical Research: The compound is used in biochemical research as a building block for synthesizing more complex molecules that can interact with biological systems .
properties
IUPAC Name |
2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S2/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHLTLJQSWFYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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